molecular formula C₆H₁₀D₂O₆ B1147146 D-Glucose-6,6-d2 CAS No. 18991-62-3

D-Glucose-6,6-d2

Cat. No. B1147146
CAS RN: 18991-62-3
M. Wt: 182.17
InChI Key:
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Description

D-Glucose-6,6-d2, also known as Dextrose-6,6-d2, is a simple sugar present in plants . It’s a monosaccharide that may exist in an open chain or cyclic conformation if in solution . It plays a vital role in photosynthesis and fuels the energy required for cellular respiration .


Molecular Structure Analysis

The empirical formula of D-Glucose-6,6-d2 is C6D2H10O6 . Its molecular weight is 182.17 . The exact structure is not provided in the search results.


Chemical Reactions Analysis

D-Glucose-6,6-d2 is used in various metabolic processes including enzymic synthesis of cyclohexyl-α and β-D-glucosides . It can also be used as a diagnostic tool in the detection of type 2 diabetes mellitus and potentially Huntington’s disease through the analysis of blood-glucose in type 1 diabetes mellitus .


Physical And Chemical Properties Analysis

D-Glucose-6,6-d2 is a powder with a melting point of 150-152 °C (lit.) .

Scientific Research Applications

Biochemistry: Metabolic Tracing

D-Glucose-6,6-d2 is used in metabolic tracing studies to understand the pathways and mechanisms of glucose metabolism . By tracking the incorporation of deuterium into metabolic products, researchers can elucidate the flow of glucose in cells and tissues, providing insights into conditions like diabetes and obesity.

Pharmacology: Drug Development

In pharmacological research, D-Glucose-6,6-d2 serves as a tool for investigating the pharmacokinetics of drugs . It can be used to label drugs or drug metabolites, allowing for the detailed study of their absorption, distribution, metabolism, and excretion in the body.

Medical Research: Diagnostic Imaging

Deuterated glucose is employed in diagnostic imaging techniques such as Nuclear Magnetic Resonance (NMR) to enhance the contrast of images . This application is particularly useful in identifying tumors and other abnormalities in tissues.

Food Science: Pathogen Detection

D-Glucose-6,6-d2 is utilized in the development of biosensors for the detection of foodborne pathogens . The compound acts as a reducing agent in the synthesis of gold nanoparticles, which are used for colorimetric detection of bacteria in food samples.

Environmental Science: Pollution Tracing

In environmental science, D-Glucose-6,6-d2 can be used to trace the degradation of organic pollutants . Its stable isotopic label allows for the monitoring of glucose-derived carbon through various environmental processes.

Chemical Engineering: Process Optimization

Chemical engineers use D-Glucose-6,6-d2 to optimize biochemical processes . The deuterium label helps in studying reaction mechanisms and kinetics, which is essential for designing efficient industrial processes.

Materials Science: Biomaterial Synthesis

In materials science, D-Glucose-6,6-d2 is used in the synthesis of biomaterials . Its incorporation into polymers and other materials can impart unique physical properties and enhance material performance.

Analytical Chemistry: Method Development

Analytical chemists utilize D-Glucose-6,6-d2 for developing new analytical methods . It serves as a standard for calibrating instruments and validating analytical techniques, ensuring accuracy and precision in measurements.

Safety And Hazards

D-Glucose-6,6-d2 may cause respiratory irritation. It may be harmful in contact with skin and may cause moderate irritation. It may cause eye irritation and may be harmful if swallowed .

properties

IUPAC Name

(3R,4S,5S,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-VARZTKRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940518
Record name (C~6~,C~6~-~2~H_2_)Hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucose-6,6-d2

CAS RN

18991-62-3
Record name Glucose, 6,6-dideutero
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (C~6~,C~6~-~2~H_2_)Hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
70
Citations
CR Taormina, JT Baca, SA Asher… - Journal of the …, 2007 - ACS Publications
We have developed a mass spectrometry-based method that allows one to accurately determine the glucose concentration of tear fluid. We used a 1 µL micro-capillary to collect tear …
Number of citations: 111 pubs.acs.org
A Ye, B Erokwu, M Twieg, CA Flask, G Mateescu - Rev Roum Chim, 2020 - revroum.lew.ro
We report a new localized Dynamic Deuterium Magnetic Resonance (DDMR) method to non-invasively determine the mitochondrial bioenergetics function in live mice. It is based on …
Number of citations: 2 revroum.lew.ro
MH Torosian, DL Bartlett, C Chatzidakis… - Journal of Surgical …, 1993 - Elsevier
Futile cycling of metabolic substrates may play an important role in the development of cancer cachexia. To determine the effect of tumor burden on futile glucose and lipid cycling, 64 …
Number of citations: 13 www.sciencedirect.com
GI Shulman, PW Ladenson, MH Wolfe… - The Journal of …, 1985 - Am Soc Clin Investig
Substrate, or futile cycles, have been hypothesized to be under hormonal control, and important in metabolic regulation and thermogenesis. To define the role of thyroid hormones in the …
Number of citations: 119 www.jci.org
DL Water - Citeseer
Research into the relationship between energy expenditure, physical activity and body weight is of increasing importance in light of the growing epidemic of obesity and its health-…
Number of citations: 2 citeseerx.ist.psu.edu
WR Sherman, SL Goodwin… - Journal of …, 1971 - academic.oup.com
GC has been carried out on a number of phosphorylated carbohydrates as their completely trimethylsilylated ether-esters. The sugars examined include α- and β-glucose 6-phosphate, …
Number of citations: 28 academic.oup.com
DE Matthews - spectra2000.it
The use of stable isotopes to define metabolic pathways and turnover of body constituents occurred very quickly after the discovery of deuterium and a method for isolating it, both by …
Number of citations: 0 www.spectra2000.it
V Durier, F Tristram, G Vergoten - Journal of Molecular Structure …, 1997 - Elsevier
Force field parameters for saccharides have been developed for the SPASIBA potential energy function. SPASIBA is derived from the amber potential energy expression to which a set …
Number of citations: 18 www.sciencedirect.com
M Shimada - Neurochemical Research, 1981 - Springer
Glucose uptake of individual structures within the brain was studied by dry-autoradiography with 2-deoxy-D-[ 14 C(U)]glucose under mild hypoxic hypoxia (12% O 2 ∶88% N 2 or 9% O …
Number of citations: 15 link.springer.com
MG Paterlini, TB Freedman… - Journal of the American …, 1986 - ACS Publications
The vibrational circular dichroism (VCD) in the CH-stretching spectra of several pyranose sugars is interpreted in terms of the vibrational ring current mechanism. The large monosignate …
Number of citations: 58 pubs.acs.org

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